imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride
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Overview
Description
Imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring. The presence of a carboxylic acid group and a hydrochloride salt form enhances its solubility and reactivity, making it a versatile scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrazine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyrazine core. The carboxylic acid group is then introduced through oxidation reactions, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Introduction of additional functional groups or modification of existing ones.
Reduction: Conversion of the carboxylic acid group to alcohols or other reduced forms.
Substitution: Replacement of hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and bases under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyrazine-6-carboxylic acid, such as esters, amides, and halogenated compounds. These derivatives often exhibit enhanced biological activity or improved physicochemical properties.
Scientific Research Applications
Imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Serves as a probe for studying enzyme activity and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other cellular proteins, leading to changes in cellular function and gene expression.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different electronic and steric properties.
Imidazo[1,2-a]thiazole: Features a thiazole ring, which can influence its reactivity and biological activity.
Uniqueness
Imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable salts and derivatives makes it a valuable scaffold for drug development and material science.
Properties
CAS No. |
588720-68-7 |
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Molecular Formula |
C7H6ClN3O2 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrazine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-4-10-2-1-8-6(10)3-9-5;/h1-4H,(H,11,12);1H |
InChI Key |
DZRKDDZDIIIWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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